molecular formula C21H31N3O3 B3347085 1-(1-benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1263283-39-1

1-(1-benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B3347085
CAS No.: 1263283-39-1
M. Wt: 373.5 g/mol
InChI Key: CCRSSPJDLSAXRJ-UHFFFAOYSA-N
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Description

1-(1-benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide is a chemical entity of significant interest in preclinical neuroscience and neuropharmacology research. Its molecular structure, featuring a benzylpiperidine moiety linked to a pyrrolidinone carboxamide, suggests potential as a ligand for various central nervous system (CNS) targets. This compound is primarily investigated for its utility as a pharmacological probe to study complex neuropsychiatric conditions. Researchers are exploring its mechanism of action, with a particular focus on its interaction with neurotransmitter receptors , which may provide valuable insights into receptor function and signaling pathways. The inclusion of the hydroxymethyl group is a key structural feature that can influence the compound's physicochemical properties, such as solubility and blood-brain barrier permeability, making it a relevant subject for medicinal chemistry optimization and structure-activity relationship (SAR) studies. Its primary research value lies in its application for understanding the neurochemical basis of behavior and for the identification and validation of novel therapeutic targets for disorders with unmet medical needs.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-21(2,15-25)22-20(27)17-12-19(26)24(14-17)18-8-10-23(11-9-18)13-16-6-4-3-5-7-16/h3-7,17-18,25H,8-15H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRSSPJDLSAXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1CC(=O)N(C1)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677554
Record name 1-(1-Benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263283-39-1
Record name 1-(1-Benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(1-benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide, a compound with potential therapeutic applications, is part of a broader class of piperidine derivatives. This article explores its biological activity, focusing on its mechanisms, receptor interactions, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a pyrrolidine moiety, and a carboxamide functional group. Its molecular formula is C21H30N2O3C_{21}H_{30}N_2O_3 with a molecular weight of 358.48 g/mol. The presence of the hydroxymethyl group enhances its solubility and potential bioactivity.

Receptor Affinity

Research indicates that derivatives of benzylpiperidine exhibit significant affinity for sigma receptors, particularly sigma1 and sigma2 receptors. For instance, related compounds have shown high selectivity for sigma1 receptors with Ki values as low as 3.90 nM . This suggests that the compound may also interact favorably with these receptors, potentially influencing neuropharmacological pathways.

The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems. Sigma receptors are implicated in various neurological processes, including pain modulation and mood regulation. The interaction of this compound with sigma receptors could lead to therapeutic effects in conditions such as depression and anxiety.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant enzyme inhibition properties. For example, certain derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease .

Antibacterial Activity

Additionally, antibacterial screening has revealed moderate to strong activity against various bacterial strains. Compounds with similar structural features have been reported to show effective inhibition against Salmonella typhi and Bacillus subtilis . This suggests that the compound may possess dual therapeutic potential as both a neuroactive agent and an antibacterial agent.

Case Study 1: Neuropharmacological Effects

A study evaluating the effects of related piperidine compounds on behavioral models indicated that these compounds could reduce anxiety-like behaviors in rodents. The administration of these compounds resulted in significant alterations in locomotor activity, suggesting anxiolytic properties .

Case Study 2: Antimicrobial Efficacy

In another study, a series of synthesized piperidine derivatives were tested for their antibacterial properties. The results indicated that several compounds exhibited IC50 values significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Data Table: Biological Activity Summary

Activity TypeCompound ClassObserved EffectReference
Sigma Receptor AffinityBenzylpiperidine DerivativesHigh affinity for sigma1
Enzyme InhibitionAcetylcholinesterase InhibitorsStrong inhibition
AntibacterialPiperidine DerivativesModerate to strong activity

Comparison with Similar Compounds

Key Observations:

Synthetic Efficiency: The target compound’s synthesis likely involves steps analogous to those in , such as benzylation of piperidine and amide coupling.

Substituent Effects: The hydroxy-2-methylpropan-2-yl group in the target compound increases hydrophilicity compared to the phenyl group in ’s compound, which is hydrophobic. This could improve aqueous solubility but may complicate blood-brain barrier penetration.

Spectral Data : provides NMR and GC/MS data for its compound (¹H NMR: δ 7.40–7.24 for aromatic protons; ¹³C NMR: 174.1 ppm for carbonyl groups). Similar spectral features would be expected for the target compound, with distinct shifts for the hydroxyalkylamide (e.g., δ ~1.2–1.5 ppm for methyl groups and δ ~3.5–4.0 ppm for hydroxyl protons).

Reaction Conditions and Challenges

  • Benzylation : Both compounds require benzylation of piperidine, a step often optimized for steric and electronic effects. utilized propionic anhydride under reflux, achieving high yields .
  • Amide Formation : The target compound’s hydroxyalkylamide group may require milder conditions to avoid dehydration or side reactions, unlike the phenylamide in , which tolerates anhydrous reflux.
  • Yield Variability : The lower yields in Taber’s (61%) and Feldman’s (26%) analogs highlight the sensitivity of benzylpiperidine derivatives to substituent choice and reaction conditions .

Research Implications and Limitations

While structural parallels to opioid analogs (e.g., carfentanil derivatives) exist, the target compound’s pharmacological profile remains uncharacterized in the provided evidence. Future studies should explore:

  • Synthesis optimization for the hydroxyalkylamide group.
  • Comparative solubility and stability studies.
  • Receptor-binding assays to assess functional similarities to benzylpiperidine-based opioids.

Limitations : Direct data on the target compound’s synthesis, yield, or bioactivity are absent in the provided evidence. Comparisons are inferred from structural analogs and reaction trends.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

Answer: Synthesis optimization requires precise control of reaction parameters:

  • Temperature: 80–120°C for cyclization steps (e.g., formation of the pyrrolidinone ring) .
  • Solvent choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while ethanol may improve recrystallization purity .
  • Catalysts: Triethylamine or DMAP (dimethylaminopyridine) for acid-catalyzed coupling reactions .
  • Design of Experiments (DOE): Use fractional factorial designs to systematically test variables like molar ratios and reaction times .

Q. Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms proton environments (e.g., benzyl group at δ 7.2–7.4 ppm) and carbonyl carbons (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and detects synthetic intermediates .
  • IR Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How should preliminary biological screening be designed to evaluate activity?

Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., PI3K or MAPK) at 1–100 µM concentrations with ATP-competitive controls .
  • Cell Viability Assays: Use MTT/WST-1 in cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
  • Positive Controls: Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP-binding pockets .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns (e.g., AMBER or GROMACS) to assess conformational changes .
  • Validation: Mutagenesis studies (e.g., alanine scanning) confirm critical binding residues predicted computationally .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

Answer:

  • Metabolic Stability: Perform liver microsomal assays to identify rapid degradation (e.g., CYP450-mediated oxidation) .
  • Plasma Protein Binding: Use equilibrium dialysis to measure free vs. bound fractions affecting bioavailability .
  • Formulation Adjustments: Encapsulate in liposomes or PEGylate to improve half-life (e.g., T1/2 from 2h to 8h) .

Q. How do substituent modifications on the benzyl or pyrrolidone groups affect bioactivity?

Answer:

  • Electron-Withdrawing Groups (EWGs): Introduce -Cl or -F via Suzuki coupling to enhance kinase affinity (e.g., 10x lower IC50) .
  • Bulkier Substituents: Replace benzyl with naphthyl to evaluate steric effects on target selectivity .
  • Dose-Response Testing: Compare IC50 values of analogs in parallel assays to establish structure-activity relationships (SAR) .

Q. What methods elucidate the reaction mechanism during synthesis?

Answer:

  • Kinetic Studies: Monitor reactant consumption via LC-MS at varying concentrations to determine rate laws .
  • Isotopic Labeling: Use deuterated solvents (D2O) or 13C-labeled reagents to track intermediate formation .
  • Trapping Experiments: Add scavengers (e.g., TEMPO) to detect radical intermediates in oxidation steps .

Q. How can purity and stability be validated under different storage conditions?

Answer:

  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months, with HPLC monitoring of degradation (e.g., <5% impurity) .
  • Forced Degradation: Expose to UV light, acid/base, or H2O2 to identify labile functional groups (e.g., hydrolysis of the amide bond) .
  • Mass Balance Analysis: Quantify total impurities (e.g., via LC-MS) to ensure compliance with ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(1-benzylpiperidin-4-yl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-oxopyrrolidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.